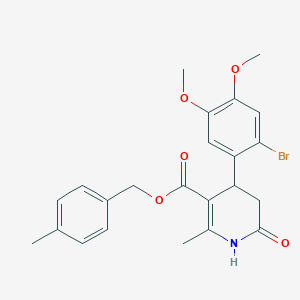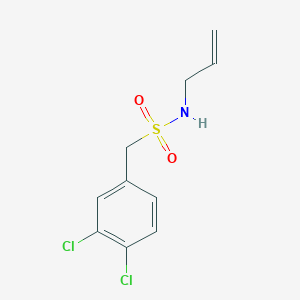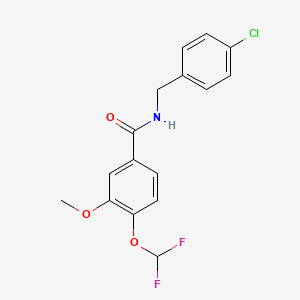![molecular formula C18H22N2O3S B4724682 N-[4-(4-morpholinyl)benzyl]-1-phenylmethanesulfonamide](/img/structure/B4724682.png)
N-[4-(4-morpholinyl)benzyl]-1-phenylmethanesulfonamide
Übersicht
Beschreibung
N-[4-(4-morpholinyl)benzyl]-1-phenylmethanesulfonamide, commonly known as NMS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Photoinitiator in Polymerization:
DBMP serves as a photoinitiator, particularly in the near UV and visible range. When incorporated into polymeric matrices, it facilitates radical formation upon UV irradiation through radical chain polymerization . This property makes it valuable in photopolymerization processes.
Biocompatible Scaffold Fabrication:
Researchers have used DBMP as a dopant in silicone elastomers to create 3D biocompatible scaffolds. These scaffolds find applications in tissue engineering and regenerative medicine. The controlled photopolymerization enabled by DBMP allows precise scaffold design .
Micro-Fabrication of 3D Hydrogels:
DBMP plays a crucial role in two-photon polymerization (2PP), a technique used for micro-fabricating 3D hydrogels. These hydrogels have potential applications in biomedical fields, such as drug delivery, tissue engineering, and cell culture. DBMP’s ability to initiate polymerization in a controlled manner contributes to the precision of 2PP .
Antimicrobial Agent Development:
While not directly related to DBMP, its structural analogs have shown promise as antimicrobial agents. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one exhibit antimicrobial activity against Gram-positive pathogens. Researchers continue to explore similar derivatives for novel drug development .
Organic Synthesis and Medicinal Chemistry:
DBMP’s unique structure makes it an interesting target for organic synthesis and medicinal chemistry. Researchers may explore modifications to its benzyl and morpholino moieties to create new compounds with specific biological activities. These efforts could lead to drug candidates or probes for studying cellular processes .
Photocleavable Protecting Groups:
DBMP can serve as a photocleavable protecting group in organic synthesis. By attaching DBMP to specific functional groups, chemists can selectively remove protecting groups using light irradiation. This strategy allows for precise control over chemical reactions and protects sensitive functional groups during synthesis .
Eigenschaften
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-24(22,15-17-4-2-1-3-5-17)19-14-16-6-8-18(9-7-16)20-10-12-23-13-11-20/h1-9,19H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJLXWDXPKYHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(4-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4724601.png)

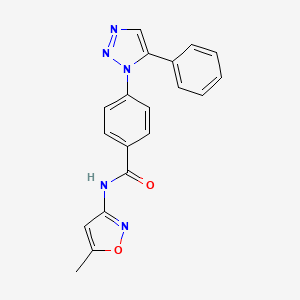
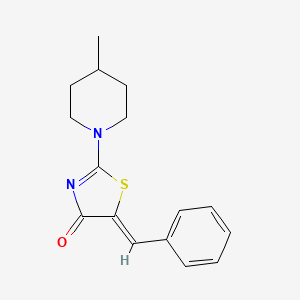
![3,6-dichloro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4724612.png)
![1-(2-furylmethyl)-4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperazine](/img/structure/B4724629.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4724633.png)
![2-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B4724640.png)
![3-[(2-bromophenoxy)methyl]-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-methoxybenzamide](/img/structure/B4724645.png)
![N~1~-allyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4724654.png)
